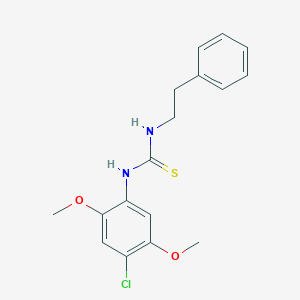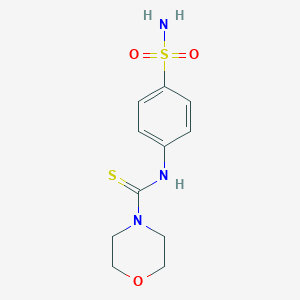
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-N'-PHENETHYLTHIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-phenylethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of both chloro and methoxy substituents on the phenyl ring, as well as the phenylethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-phenylethyl)thiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-phenylethyl)thiourea may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-phenylethyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiourea group suggests potential interactions with metal ions or thiol-containing biomolecules.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-N’-(2-phenylethyl)thiourea
- N-(2,5-dimethoxyphenyl)-N’-(2-phenylethyl)thiourea
- N-(4-chloro-2,5-dimethoxyphenyl)-N’-(methyl)thiourea
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-phenylethyl)thiourea is unique due to the combination of chloro, methoxy, and phenylethyl groups, which may confer distinct chemical and biological properties compared to other thioureas.
特性
分子式 |
C17H19ClN2O2S |
|---|---|
分子量 |
350.9 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C17H19ClN2O2S/c1-21-15-11-14(16(22-2)10-13(15)18)20-17(23)19-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,19,20,23) |
InChIキー |
UOEQQDBUMYIINK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCCC2=CC=CC=C2)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1NC(=S)NCCC2=CC=CC=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Cyclopentyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B216373.png)
![1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA](/img/structure/B216375.png)

![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)
![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)






![N-[4-(AMINOSULFONYL)PHENYL]-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B216392.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
